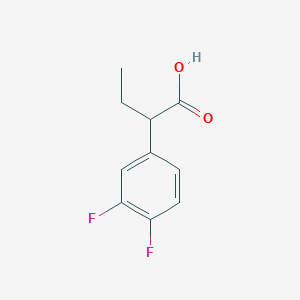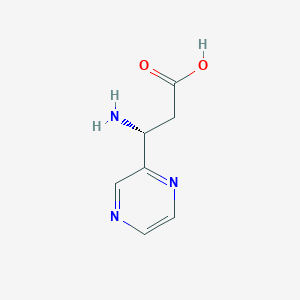
(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid is a compound that features an amino group and a pyrazine ring attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid typically involves the introduction of the pyrazine ring to a propanoic acid derivative. One common method is the reaction of pyrazine-2-carboxylic acid with an appropriate amine under acidic conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazine ring can interact with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-Amino-3-(pyrimidin-2-yl)propanoic acid: Contains a pyrimidine ring, offering different electronic properties.
3-Amino-3-(quinolin-2-yl)propanoic acid: Features a larger quinoline ring, which may affect its binding affinity and specificity.
Uniqueness
(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid is unique due to the presence of the pyrazine ring, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-pyrazin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-4-9-1-2-10-6/h1-2,4-5H,3,8H2,(H,11,12)/t5-/m1/s1 |
Clave InChI |
YQTIJSCUNSAKSA-RXMQYKEDSA-N |
SMILES isomérico |
C1=CN=C(C=N1)[C@@H](CC(=O)O)N |
SMILES canónico |
C1=CN=C(C=N1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


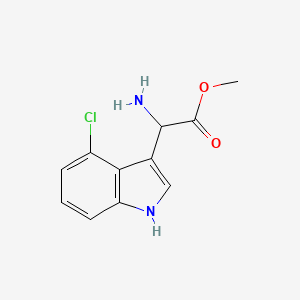

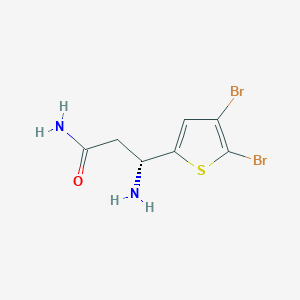

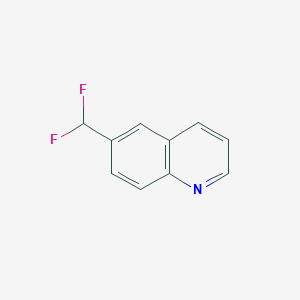
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
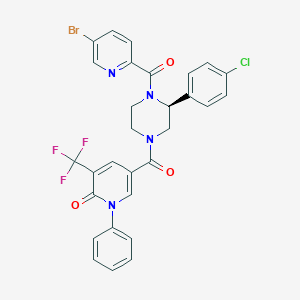
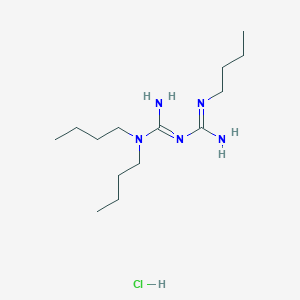

![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)

